molecular formula C18H16N2O3 B14593215 Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate CAS No. 61126-55-4

Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate

Cat. No.: B14593215
CAS No.: 61126-55-4
M. Wt: 308.3 g/mol
InChI Key: NBNAXKSCGKPELH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate typically involves the condensation of 2-aminobenzamide with ethyl 4-bromophenylacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to other derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(4-oxoquinazolin-3(4H)-yl)phenyl)acetate is unique due to its specific ester group, which may influence its biological activity and pharmacokinetic properties. The presence of the ethyl ester group can affect the compound’s solubility, stability, and ability to interact with biological targets.

Biological Activity

Ethyl [4-(4-oxoquinazolin-3(4H)-yl)phenyl]acetate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a quinazolinone core, which is known for its pharmacological potential. The structure can be described as follows:

  • Chemical Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol

The presence of the ethyl ester group is believed to enhance the compound's solubility and bioavailability, influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

2. Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against several fungal pathogens:

Fungal Strain MIC
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The antifungal properties are attributed to the disruption of fungal cell wall synthesis and function .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several human cancer cell lines:

Cell Line IC50 (µM)
SW620 (Colon Cancer)10
PC-3 (Prostate Cancer)15
NCI-H23 (Lung Cancer)12

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways, potentially acting as an allosteric inhibitor of procaspase-3 .

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Antibacterial Action : Inhibits penicillin-binding proteins, disrupting bacterial cell wall synthesis.
  • Antifungal Action : Alters ergosterol biosynthesis, essential for fungal cell membrane integrity.
  • Anticancer Action : Modulates signaling pathways involved in cell proliferation and survival, particularly through apoptosis induction.

Case Studies

A notable study published in Nature evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. The results indicated that the compound significantly reduced cell viability in tested cancer lines compared to controls . Another study focused on its antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, reinforcing its potential as a therapeutic agent .

Properties

CAS No.

61126-55-4

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 2-[4-(4-oxoquinazolin-3-yl)phenyl]acetate

InChI

InChI=1S/C18H16N2O3/c1-2-23-17(21)11-13-7-9-14(10-8-13)20-12-19-16-6-4-3-5-15(16)18(20)22/h3-10,12H,2,11H2,1H3

InChI Key

NBNAXKSCGKPELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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